molecular formula C15H9N3O2S B10950151 3-Phenyl-5-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazole

3-Phenyl-5-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazole

Cat. No.: B10950151
M. Wt: 295.3 g/mol
InChI Key: ZNWXYRFMYGZUJZ-UHFFFAOYSA-N
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Description

3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of phenyl, thienyl, isoxazolyl, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the rings .

Scientific Research Applications

3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-(2-thienyl)-2-isoxazoline: This compound is structurally similar but lacks the oxadiazole ring.

    5-Phenyl-3-(2-thienyl)-1,2,4-triazole: Another similar compound with a triazole ring instead of the isoxazole ring.

    2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole: This compound has a different arrangement of the oxadiazole ring.

Uniqueness

3-PHENYL-5-[5-(2-THIENYL)-3-ISOXAZOLYL]-1,2,4-OXADIAZOLE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H9N3O2S

Molecular Weight

295.3 g/mol

IUPAC Name

3-phenyl-5-(5-thiophen-2-yl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H9N3O2S/c1-2-5-10(6-3-1)14-16-15(20-18-14)11-9-12(19-17-11)13-7-4-8-21-13/h1-9H

InChI Key

ZNWXYRFMYGZUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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